molecular formula C10H18F2N2O2 B2931609 tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate CAS No. 2089321-16-2

tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate

Cat. No.: B2931609
CAS No.: 2089321-16-2
M. Wt: 236.263
InChI Key: PQJOHBZTOIMHCM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a difluoropiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate typically involves the protection of an amine group using a tert-butyl carbamate (Boc) group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The difluoropiperidine moiety can be introduced through nucleophilic substitution reactions involving appropriate fluorinated precursors .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled introduction of the Boc group and the difluoropiperidine moiety. The use of automated systems and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the carbamate, potentially leading to the formation of amines.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The carbamate group can also play a role in modulating the compound’s stability and reactivity .

Comparison with Similar Compounds

  • tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate
  • This compound
  • This compound

Uniqueness: The unique combination of the tert-butyl carbamate group and the difluoropiperidine moiety sets this compound apart from other similar compounds. The presence of fluorine atoms can significantly influence the compound’s chemical and biological properties, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJOHBZTOIMHCM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.